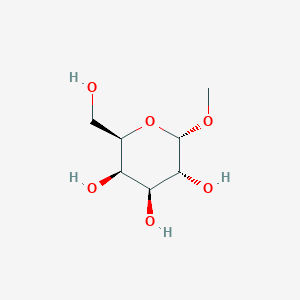

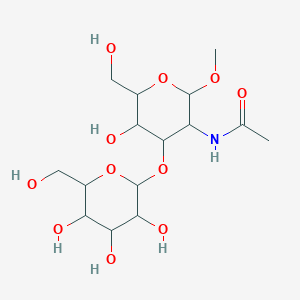

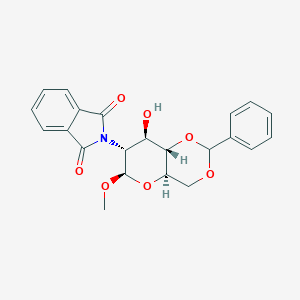

![molecular formula C34H47N3O18 B013747 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-4-羟基-2-(羟甲基)-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺 CAS No. 53643-13-3](/img/structure/B13747.png)

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-乙酰氨基-6-[(2R,3S,4R,5R,6S)-5-乙酰氨基-4-羟基-2-(羟甲基)-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-3-基]氧基-4-羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4,5-二羟基-6-(羟甲基)氧杂环己烷-3-基]乙酰胺

描述

“N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, hydroxy, and oxan-3-yl groups, which contribute to its unique chemical properties.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its multiple functional groups enable it to interact with various biomolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or activator of specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

作用机制

Target of Action

The primary targets of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside are chitinases and chitotriosidases . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.

Mode of Action

4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside acts as a fluorogenic substrate for chitinases and chitotriosidases . When cleaved by these enzymes, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) .

Biochemical Pathways

The compound is involved in the chitin degradation pathway . When the compound is cleaved by chitinases and chitotriosidases, it results in the breakdown of chitin, an essential component of the cell walls of fungi, the exoskeletons of arthropods, and the microfilarial sheaths of parasites.

Pharmacokinetics

Its solubility in water and pyridine suggests that it may have good bioavailability .

Result of Action

The cleavage of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside by chitinases and chitotriosidases leads to the release of 4-MU, a fluorescent product . This fluorescence is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Action Environment

The action of 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent . Furthermore, the activity of the target enzymes, chitinases and chitotriosidases, may also be influenced by various environmental factors, including temperature and the presence of other substances that can act as enzyme inhibitors or activators.

生化分析

Biochemical Properties

This chemical serves as a substrate primarily for chitinases, enzymes responsible for breaking down glycosidic bonds in chitin, a key component of the cell walls of fungi and the exoskeletons of insects .

Cellular Effects

The enzymatic reaction involving 4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside results in the liberation of 4-methylumbelliferone (4-MU), a highly fluorescent compound . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to monitor enzyme activity in real-time .

Molecular Mechanism

The mechanism of action involves the cleavage of the glycosidic bond in the substrate by chitinases, resulting in the liberation of 4-MU . This makes it particularly valuable in enzymology studies, where understanding the kinetics and inhibition of chitinases can elucidate their role in various biological processes and systems .

Temporal Effects in Laboratory Settings

Its application extends to environmental and agricultural research, where chitinase activity is an indicator of biological decomposition of chitinous materials .

Metabolic Pathways

4-Methylumbelliferyl-N,N’,N’'-triacetyl-beta-chitotrioside is involved in the metabolic pathways of chitin metabolism. It interacts with chitinases, which are enzymes that break down glycosidic bonds .

Subcellular Localization

Given its role as a substrate for chitinases, it is likely to be found in locations where these enzymes are active .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic reactions. These steps may include protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of acetamido groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

相似化合物的比较

Similar Compounds

Similar compounds include other acetamido and hydroxy-substituted oxan-3-yl derivatives. These compounds share structural features but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable subject of study.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYGKUQXGBVTRE-JFWBNMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206645 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-13-3 | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)